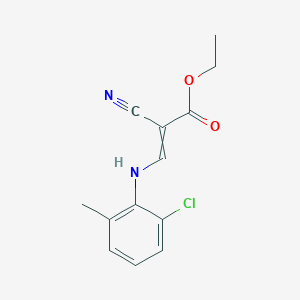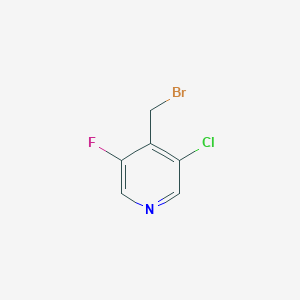amine](/img/structure/B11737451.png)
[(1-ethyl-1H-pyrazol-3-yl)methyl](propyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-ethyl-1H-pyrazol-3-yl)methylamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-3-yl)methylamine can be achieved through a multi-step process involving the formation of the pyrazole ring followed by functional group modifications One common method involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring The resulting pyrazole can then be alkylated at the nitrogen atom with an ethyl group
Industrial Production Methods
Industrial production of (1-ethyl-1H-pyrazol-3-yl)methylamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(1-ethyl-1H-pyrazol-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and hydrazines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1-ethyl-1H-pyrazol-3-yl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties such as conductivity and fluorescence.
作用機序
The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
(1-ethyl-1H-pyrazol-3-yl)methylamine can be compared with other similar compounds such as:
1-methyl-1H-pyrazole: This compound lacks the ethyl and propylamine groups, making it less versatile in terms of functionalization.
3,5-dimethyl-1H-pyrazole: This compound has additional methyl groups, which can affect its reactivity and properties.
1-phenyl-1H-pyrazole: The presence of a phenyl group introduces aromaticity, which can influence the compound’s stability and interactions.
The uniqueness of (1-ethyl-1H-pyrazol-3-yl)methylamine lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
特性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
N-[(1-ethylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-3-6-10-8-9-5-7-12(4-2)11-9/h5,7,10H,3-4,6,8H2,1-2H3 |
InChIキー |
PNBLYBKXWSNFMH-UHFFFAOYSA-N |
正規SMILES |
CCCNCC1=NN(C=C1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11737373.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737378.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3,5-difluorophenyl)methyl]amine](/img/structure/B11737379.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737380.png)
![1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B11737385.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737386.png)
![2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11737388.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11737391.png)
![3-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11737396.png)
![ethyl (2Z)-2-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)acetate](/img/structure/B11737412.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737429.png)

